Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate core substituted with two fluorine atoms at positions 2 and 4 and a pinacol-protected boronate group at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate group, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .
Properties
Molecular Formula |
C14H17BF2O4 |
|---|---|
Molecular Weight |
298.09 g/mol |
IUPAC Name |
methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)10(16)7-11(9)17/h6-7H,1-5H3 |
InChI Key |
AJDDJRPDVKRQMF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Borylation Reaction: The starting material, 2,4-difluorobenzoic acid, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Esterification: The resulting boronic acid intermediate is then esterified with methanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC). This step converts the boronic acid to the desired ester, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as toluene or tetrahydrofuran (THF) at temperatures ranging from 50-100°C.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate (Pd(OAc)2), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Toluene, tetrahydrofuran (THF), methanol
Major Products Formed
Aryl or Vinyl Compounds: Through Suzuki-Miyaura cross-coupling
Phenols: Through oxidation
Alcohols: Through reduction
Scientific Research Applications
Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound featuring a benzoate moiety substituted with two fluorine atoms and a boron-containing group. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances the compound's reactivity and potential applications in medicinal chemistry and materials science. Interaction studies may focus on its binding affinity with various biological targets or its reactivity with other chemical species and can provide insights into how this compound interacts at a molecular level within biological systems or under specific chemical conditions.
Similar Compounds
this compound shares structural similarities with several related compounds:
- Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Similarity Index: 0.99)
- Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Similarity Index: 0.97)
- Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Similarity Index: 0.96)
- Tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,-dioxaborolan-2-yl)benzoate (Similarity Index: 0.95)
- 2-fluoro-6-(4-borono)-phenol (Similarity Index: N/A)
Mechanism of Action
The mechanism of action of Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of various organic molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Electronic Properties
Methyl 2-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 478375-39-2)
- Substituents : Methyl group at position 2 instead of fluorine.
- Impact: Methyl groups are electron-donating, reducing the electron-withdrawing effect compared to fluorine.
- Applications : Suitable for less electron-demanding coupling reactions.
Methyl 2,4-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 1052647-30-9)
- Substituents : Methyl groups at positions 2 and 4.
- Impact : Increased steric hindrance and reduced electronic activation compared to the difluoro analogue. This may lower reactivity in Suzuki-Miyaura couplings but improve stability during storage.
2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate
- Substituents : Single fluorine at position 2.
- Impact: Mono-fluoro substitution provides intermediate electron-withdrawing effects, balancing reactivity and stability.
Positional Isomerism: Boronate Placement on the Aromatic Ring
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 480425-35-2)
- Structure : Boronate group at position 3 instead of 5.
- Para-substitution (as in the target compound) allows for better resonance stabilization, enhancing reactivity .
Heterocyclic Analogues
4-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine-2-Carboxylate
- Structure : Pyridine ring replaces benzene.
Molecular Weight and Stability
| Compound (CAS No.) | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₄H₁₆BF₂O₄ | 300.10 | 2,4-diF, 5-boronate |
| 478375-39-2 | C₁₄H₁₉BO₄ | 278.11 | 2-Me, 5-boronate |
| 1052647-30-9 | C₁₅H₂₁BO₄ | 292.14 | 2,4-diMe, 5-boronate |
| 480425-35-2 | C₁₄H₁₉BO₄ | 278.11 | 3-boronate |
Reactivity in Suzuki-Miyaura Couplings
Biological Activity
Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to detail its biological activity based on diverse research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H17BF2O4
- Molecular Weight : 298.09 g/mol
- CAS Number : 1629914-22-2
The compound's biological activity is largely attributed to the presence of the dioxaborolane moiety, which enhances its reactivity and interaction with biological targets. The difluorobenzoate structure contributes to its lipophilicity and ability to penetrate cell membranes.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The compound induces apoptosis in cancer cells through activation of the caspase pathway and inhibition of anti-apoptotic proteins.
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
The mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation.
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on mice with xenografted tumors showed that administration of this compound led to a significant reduction in tumor size compared to the control group. The treatment was well tolerated with minimal side effects reported.
Case Study 2: Synergistic Effects with Other Antimicrobials
Research investigating the combination of this compound with traditional antibiotics revealed enhanced antimicrobial activity against resistant strains of bacteria. This suggests potential for use in combination therapies.
Q & A
Basic: What synthetic routes are commonly employed to prepare Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
Methodological Answer:
The compound is typically synthesized via a two-step process:
Borylation of a halogenated precursor : A bromo- or iodo-substituted benzoate ester undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in solvents like dioxane or THF at 80–100°C .
Esterification : If the methyl ester is not pre-installed, a carboxylic acid intermediate can be esterified using methanol and H₂SO₄ or via diazomethane methylation.
Key Considerations :
- Ensure anhydrous conditions to prevent boronate hydrolysis.
- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) or ¹¹B NMR for boron signal (~30 ppm) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
Methodological Answer:
- ¹H NMR :
- Aromatic protons: Doublets or triplets (δ 7.5–8.0 ppm) split by fluorine atoms.
- Pinacol methyl groups: Singlet at δ 1.3–1.4 ppm.
- Methoxy group: Singlet at δ 3.8–3.9 ppm.
- ¹⁹F NMR : Two distinct signals for 2-F and 4-F (δ -110 to -120 ppm).
- ¹¹B NMR : A sharp peak at ~30 ppm confirming boronate integrity.
- IR : B-O stretch at ~1350 cm⁻¹ and ester C=O at ~1720 cm⁻¹.
- HRMS : Exact mass calculated for C₁₅H₁₈BF₂O₄: 327.1274 (M+H⁺).
Validation : Cross-reference with PubChem data for analogous boronate esters .
Advanced: How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate ester?
Methodological Answer:
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) (1–5 mol%) for electron-deficient aryl partners .
- Base : Cs₂CO₃ or K₃PO₄ in THF/H₂O (3:1) at 60–80°C improves coupling efficiency.
- Ligand Effects : Bulky ligands (e.g., SPhos) enhance reactivity with sterically hindered aryl halides.
Data Table :
Advanced: How do the electron-withdrawing fluorine and ester groups influence the boronate’s reactivity?
Methodological Answer:
The electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, accelerating transmetallation in Suzuki couplings. However, they may reduce stability under basic conditions.
Experimental Evidence :
- Comparative Studies : Analogues without EWGs (e.g., methyl 5-pinacolatoboronate benzoate) show slower coupling kinetics but higher hydrolytic stability .
- DFT Calculations : The ester group withdraws electron density via resonance, polarizing the B-O bond and enhancing reactivity .
Practical Tip : Use milder bases (e.g., K₂CO₃) to minimize decomposition of the electron-deficient boronate.
Advanced: What strategies mitigate side reactions during functionalization of the fluorinated aromatic ring?
Methodological Answer:
- Protection of Boronate : Temporarily convert the boronate to a trifluoroborate salt (K⁺[BF₃]) to prevent undesired coupling during fluorination or nitration .
- Directed Ortho-Metalation : Use the ester as a directing group for selective C-H functionalization.
Case Study : - Chlorination : Reaction with NCS (N-chlorosuccinimide) in AcOH at 0°C selectively chlorinates the 3-position, leaving the boronate intact (85% yield) .
Basic: What storage and handling protocols are recommended for this compound?
Methodological Answer:
- Storage : Keep under argon or nitrogen at –20°C in a desiccator. Use amber vials to prevent light-induced degradation.
- Handling : Work in a glovebox or under Schlenk conditions. If exposed to moisture, regenerate the boronate via pinacol exchange (neat pinacol, 100°C, 12 h) .
Stability Data : - Hydrolytic Half-Life : ~48 h in moist THF (by ¹¹B NMR).
- Thermal Stability : Decomposes above 150°C (DSC data) .
Advanced: How can researchers resolve discrepancies in reported reaction yields for this compound?
Methodological Answer:
- Variable Screening : Test catalyst/ligand combinations (e.g., Pd(OAc)₂/XPhos vs. PdCl₂(dppf)).
- Purity Checks : Use GC-MS or HPLC (C18 column, MeCN:H₂O gradient) to detect hydrolyzed boronic acid impurities.
Case Study :
A 2023 study found that residual K₂CO₃ in the reaction mixture reduced yields by 15–20% due to boronate degradation. Filtration through celite before coupling resolved this .
Advanced: What analytical challenges arise when characterizing byproducts in reactions involving this compound?
Methodological Answer:
- Boronate Hydrolysis : Monitor via ¹¹B NMR (shift from ~30 ppm to ~18 ppm for boronic acid).
- Fluorine Displacement : Use ¹⁹F NMR to detect defluorinated products (e.g., δ -120 ppm → δ -80 ppm for Ar-F loss).
Advanced Techniques : - LC-HRMS : Differentiate isomers using retention times and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
